

# Technical Guide: Spectroscopic and Synthetic Overview of *tert*-Butyl 3-(2-iodoethoxy)propanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert*-Butyl 3-(2-iodoethoxy)propanoate

Cat. No.: B2924532

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral properties and synthetic considerations for ***tert*-butyl 3-(2-iodoethoxy)propanoate**, a key reagent in the development of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While detailed experimental spectra are not publicly available, this document consolidates the known information and provides a framework for its characterization and application.

## Introduction

***tert*-Butyl 3-(2-iodoethoxy)propanoate** (CAS No. 2296723-16-3) is a bifunctional molecule utilized as a linker in the synthesis of PROTACs. PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The iodoethoxypropanoate moiety of this compound provides a reactive handle for conjugation to a target protein ligand or an E3 ligase ligand, forming the characteristic tripartite structure of a PROTAC. Its application in the synthesis of a FAK (Focal Adhesion Kinase) degrader highlights its relevance in cancer drug discovery.

## Spectroscopic Characterization

Comprehensive spectral data for **tert-butyl 3-(2-iodoethoxy)propanoate** is not readily available in public databases. Chemical suppliers confirm that characterization data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry are generated for quality control purposes. The following tables provide a general expectation of the spectral data based on the compound's structure.

**Table 1: Expected  $^1\text{H}$  NMR Spectral Data**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.75	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -I
~3.25	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -I
~3.70	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -COO-
~2.50	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -COO-
~1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: Predicted values. Actual shifts and coupling constants would be determined experimentally.

**Table 2: Expected  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift (ppm)	Assignment
~170	C=O (ester)
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~70	-O-CH <sub>2</sub> -CH <sub>2</sub> -I
~68	-O-CH <sub>2</sub> -CH <sub>2</sub> -COO-
~35	-CH <sub>2</sub> -COO-
~28	-C(CH <sub>3</sub> ) <sub>3</sub>
~5	-CH <sub>2</sub> -I

Note: Predicted values. Actual chemical shifts would be determined experimentally.

**Table 3: Expected Mass Spectrometry Data**

Ion	m/z	Notes
[M+Na] <sup>+</sup>	323.01	Calculated for C <sub>9</sub> H <sub>17</sub> INaO <sub>3</sub>
[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	242.96	Loss of tert-butyl group

Note: Expected values for high-resolution mass spectrometry (HRMS).

**Table 4: Expected Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~2975	C-H stretch (alkane)
~1730	C=O stretch (ester)
~1150	C-O stretch (ester and ether)
~600	C-I stretch

Note: Expected characteristic absorption bands.

## Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **tert-butyl 3-(2-iodoethoxy)propanoate** is not available in the public domain. However, a plausible synthetic route would involve the reaction of tert-butyl 3-hydroxypropanoate with 1,2-diiodoethane or a similar iodinating agent under basic conditions.

## General Spectroscopic Methods

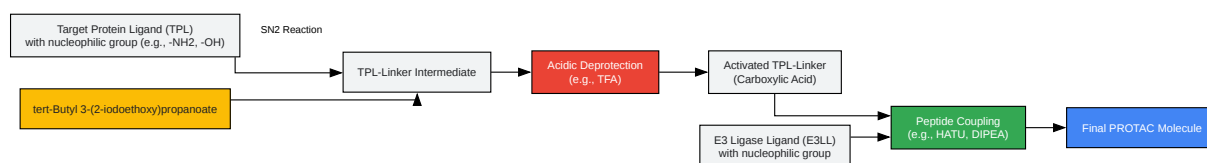
The following are general protocols for obtaining the spectral data mentioned above:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).

- **Mass Spectrometry (MS):** Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the parent ion and its fragments.
- **Infrared (IR) Spectroscopy:** IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

## Application in PROTAC Synthesis Workflow

The primary application of **tert-butyl 3-(2-iodoethoxy)propanoate** is as a linker in the synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).



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Caption: Generalized workflow for PROTAC synthesis using **tert-Butyl 3-(2-iodoethoxy)propanoate**.

## Conclusion

**tert-Butyl 3-(2-iodoethoxy)propanoate** is a valuable chemical tool for researchers in drug development, particularly for the construction of PROTACs. While specific, publicly available spectral data is limited, this guide provides an expected spectroscopic profile and a conceptual framework for its synthesis and application. For definitive characterization, it is recommended to acquire the compound from a reputable supplier who can provide a certificate of analysis with detailed spectral data.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)